molecular formula C9H16O5 B2629368 4,4-Dimethoxy-3-oxovaleric acid ethyl ester CAS No. 128883-38-5

4,4-Dimethoxy-3-oxovaleric acid ethyl ester

Cat. No. B2629368
M. Wt: 204.222
InChI Key: UEXPBCWEQVAAMS-UHFFFAOYSA-N
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Description

“4,4-Dimethoxy-3-oxovaleric acid ethyl ester” is an organic compound. It is also known by other names such as ethyl pivaloylacetate, ethyl 4,4,4-trimethylacetoacetate, ethyl 4,4-dimethyl-3-oxovalerate, and pivaloylacetic acid ethyl ester . It is used in the synthesis of coatings .


Molecular Structure Analysis

The molecular formula for “4,4-Dimethoxy-3-oxovaleric acid ethyl ester” is C9H16O3 . The InChI Key is VUYNTIDSHCJIKF-UHFFFAOYSA-N . The SMILES representation is CCOC(=O)CC(=O)C©©C .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 172.22 g/mol . It has a density of 0.967 , and a boiling point of 88°C to 90°C at 10mmHg . The compound is a liquid at 20°C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methodology : The synthesis of optically active paraconic-acid derivatives, including 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylic acid and its esters, was accomplished using kinetic enzymatic resolution. This process involved the isolation of ethyl (+)-4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylate, derived from a ring fission, highlighting the complex synthesis routes for similar compounds (Coriani et al., 2009).

  • Crystal Structure Formation : Research on ethyl esters of dimethoxy and trimethoxy acids, which are structurally similar to 4,4-Dimethoxy-3-oxovaleric acid ethyl ester, explored how crystal structures of cyanovinylbenzene derivatives form. This study contributes to understanding the crystalline behavior of related compounds (Nesterov et al., 2001).

Biochemical Applications

  • Biohydrogenation Processes : The biohydrogenation of compounds like ethyl 4,4-dimethoxy-3-methylbut-2-enoate by Saccharomyces cerevisiae (baker's yeast) was studied, which is significant for understanding the biochemical transformations of similar esters (Ferraboschi et al., 1987).

  • Kinetic Characterization in Biological Systems : Research into the kinetic behavior of the reaction of 2-phenyl-4,4-dimethyl-2-oxazolin-5-one with the ethyl ester of DL-alanine, a reaction akin to those involving 4,4-Dimethoxy-3-oxovaleric acid ethyl ester, provides insights into the interaction of such compounds in biological systems (Rodríguez et al., 1971).

  • Physico-chemical Investigation : A study on the physical chemistry of Myleran (related sulphonic acid esters) which shares functional group similarities with 4,4-Dimethoxy-3-oxovaleric acid ethyl ester, aimed to understand the mechanism of biological action of such compounds (Hudson et al., 1958).

Safety And Hazards

The compound is classified as a combustible liquid (H227) . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name

ethyl 4,4-dimethoxy-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-5-14-8(11)6-7(10)9(2,12-3)13-4/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXPBCWEQVAAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(C)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethoxy-3-oxovaleric acid ethyl ester

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